molecular formula C13H26N2O2 B1528340 Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate CAS No. 1803582-17-3

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B1528340
CAS No.: 1803582-17-3
M. Wt: 242.36 g/mol
InChI Key: FUFDASGMIVYLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine-based building block of significant interest in organic and medicinal chemistry. Its structure incorporates a piperidine ring, a common feature in numerous bioactive molecules, which plays a critical role in various biological and chemical processes . The presence of both a Boc-protected amine and a primary aminomethyl group on the piperidine ring makes this compound a versatile intermediate for synthetic elaboration. These functional groups allow researchers to perform selective reactions, facilitating its incorporation into more complex molecular architectures, particularly in drug discovery programs . Piperidine derivatives are renowned for their diverse biological activities and are frequently explored in the development of compounds with analgesic, anti-inflammatory, and central nervous system effects . The specific stereochemistry and substitution pattern of this compound make it a valuable scaffold for constructing potential pharmaceutical candidates, especially those targeting neurological disorders . As with any chemical substance, safety is paramount; researchers should adhere to standard laboratory safety protocols, including the use of personal protective equipment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-13(4,5)10(15)9-14/h10H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFDASGMIVYLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1CN)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS No. 1803582-17-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1803582-17-3
  • MDL Number : MFCD28145201
  • Purity : Typically ≥98% by titrimetric analysis .

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes:

  • Anticancer Activity : Recent studies have shown that piperidine derivatives, including this compound, can induce apoptosis in cancer cells. For instance, a related piperidine derivative demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating potential for anticancer therapy .
  • Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit cholinesterase, which is crucial in treating Alzheimer's disease. The presence of cationic nitrogen atoms in the structure enhances selectivity and inhibition properties .
  • Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, although specific data on this compound is limited.

Cytotoxicity Assays

A study conducted on various piperidine derivatives showed that modifications in their structure significantly affect their biological activity. The compound's ability to induce apoptosis was evaluated in vitro using cell lines representative of different cancer types. The results indicated a dose-dependent increase in cytotoxicity:

CompoundIC50 (μM)Cell Line
This compound25FaDu
Bleomycin (reference)30FaDu

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with its structural features. Specifically:

  • N-Alkyl Substituents : Variations in the alkyl chain length and branching influence the binding affinity to target proteins.
  • Cationic Nitrogen Atoms : The presence of two cationic nitrogen atoms has been shown to enhance inhibitory activity against cholinesterases and other enzymes involved in neurodegenerative diseases .

Scientific Research Applications

Treatment of Autoimmune Diseases

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate has been investigated for its role as a Toll-like receptor 7 (TLR7) antagonist. TLR7 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). Research indicates that this compound may help modulate immune responses by inhibiting TLR7 signaling pathways.

Case Study : In a study involving the NZBWF1/J mouse model of lupus, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results demonstrated a dose-dependent reduction in anti-dsDNA titers, suggesting a potential therapeutic effect on lupus progression .

Cancer Treatment

The compound has also shown promise in cancer research. Its structural similarity to other piperidine derivatives suggests potential activity against various cancer cell lines.

Case Study : In vitro studies have evaluated its cytotoxic effects against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The results indicated significant growth inhibition, highlighting its potential as a lead compound for further development in oncology .

Data Table: Summary of Research Findings

Application AreaStudy TypeModel UsedDose RangeKey Findings
Autoimmune DiseasesIn vivoNZBWF1/J Mice33 mg/kg - 300 mg/kgReduced anti-dsDNA titers; potential for SLE treatment
Cancer TreatmentIn vitroPancreatic Cell LinesVariesSignificant growth inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related piperidine and pyrrolidine derivatives:

Compound Name Ring Type Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Piperidine 2-(aminomethyl), 3,3-dimethyl C₁₃H₂₆N₂O₂ 242.36 Rigid structure; pharmaceutical intermediates
Tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate Piperidine 2-phenyl, 3-amino (stereospecific) C₁₆H₂₄N₂O₂ 276.38 Chiral synthesis; potential asymmetric catalysis
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Pyrrolidine 2-(aminomethyl) C₁₀H₂₀N₂O₂ 200.28 Higher toxicity (GHS Category 2 skin irritant)
Tert-butyl 3,3-difluoropiperidine-1-carboxylate Piperidine 3,3-difluoro C₁₀H₁₇F₂NO₂ 221.24 Enhanced metabolic stability; fluorinated drug intermediates
Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate Piperidine 5-(aminomethyl), 3,3-dimethyl C₁₃H₂₆N₂O₂ 242.36 Positional isomer; discontinued due to synthesis challenges

Functional and Structural Differences

Ring Size and Substituent Effects
  • Piperidine vs. Pyrrolidine: The main compound’s 6-membered piperidine ring () reduces ring strain compared to 5-membered pyrrolidine derivatives (). This difference impacts conformational flexibility and binding affinity in drug-receptor interactions.
  • Substituent Position and Type: Position 2 vs. 5 Aminomethyl: The main compound’s aminomethyl group at position 2 (vs. Fluorine vs. Methyl Groups: The 3,3-difluoro analog () introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity compared to the 3,3-dimethyl groups in the main compound.

Research Findings and Trends

  • Pharmaceutical Relevance : Fluorinated analogs () are increasingly prioritized in drug design due to improved pharmacokinetic profiles.
  • Discontinuation Trends: Positional isomers like ’s 5-(aminomethyl) derivative face synthesis challenges, leading to market discontinuation.
  • Safety-Driven Design : Compounds with lower toxicity profiles (e.g., main compound vs. ) are favored in industrial-scale applications.

Preparation Methods

General Synthetic Strategies

The preparation of tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves multi-step synthetic sequences that include:

  • Formation of the piperidine ring with 3,3-dimethyl substitution.
  • Introduction of the aminomethyl group at the 2-position.
  • Protection of the nitrogen atom with the tert-butoxycarbonyl (Boc) group.

The synthetic routes are designed to ensure stereochemical control, high yield, and purity, often employing nucleophilic substitution reactions and protection/deprotection strategies.

Detailed Preparation Methods

Boc Protection of Piperidine Nitrogen

The starting material is often a 3,3-dimethylpiperidine derivative, which undergoes Boc protection to yield tert-butyl 3,3-dimethylpiperidine-1-carboxylate. The reaction involves treating the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents such as dichloromethane or tetrahydrofuran (THF), at room temperature.

Introduction of the Aminomethyl Group

The 2-(aminomethyl) substituent is introduced via nucleophilic substitution on a suitable leaving group at the 2-position of the Boc-protected piperidine. A common approach involves:

  • Starting from tert-butyl 2-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate.
  • Reacting this intermediate with ammonia or a primary amine to substitute the bromide with an aminomethyl group.

This reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (50–80°C) to facilitate nucleophilic substitution.

Alternative Reductive Amination Route

An alternative method involves reductive amination:

  • Starting from tert-butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate.
  • Reacting the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • This one-pot reaction forms the aminomethyl group directly at the 2-position with high stereochemical fidelity.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., NaHCO3) DCM or THF 0–25°C Mild conditions, high yield
Halogenation (bromomethyl) NBS or PBr3 DCM or CHCl3 0–25°C Controlled to avoid overreaction
Nucleophilic substitution Ammonia or primary amine, K2CO3 DMF or THF 50–80°C Requires careful stoichiometry
Reductive amination Ammonia/amine, NaBH(OAc)3 or NaBH3CN DCM or MeOH Room temp to 40°C One-pot, stereoselective

Research Findings and Analytical Data

Research indicates that the stereochemistry at the 2-position is critical for the biological activity of derivatives. Therefore, synthetic methods emphasize stereochemical control, often employing chiral starting materials or chiral catalysts.

Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. High-performance liquid chromatography (HPLC) is used to assess enantiomeric excess and purity.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Limitations
Nucleophilic substitution tert-butyl 2-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate Ammonia/amine, K2CO3 Straightforward, scalable Requires halogenated intermediate
Reductive amination tert-butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate Ammonia/amine, NaBH(OAc)3 One-pot, stereoselective Sensitive to reaction conditions
Direct amination 3,3-dimethylpiperidine Boc2O, then amination steps Protecting group stability Multi-step, longer synthesis

Q & A

Q. What are the key steps and reagents involved in synthesizing tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from a piperidine precursor. A common approach includes:

Alkylation : Introducing the tert-butyl group via reaction with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in THF or DMF .

Aminomethylation : Installing the aminomethyl group using reagents like sodium azide followed by reduction (e.g., lithium aluminum hydride) .

Purification : Recrystallization or chromatography to isolate the product with >95% purity .
Key challenges include controlling steric hindrance from the 3,3-dimethyl groups and ensuring regioselectivity during functionalization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry.
  • HPLC : To assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (theoretical MW: 254.35 g/mol).
  • FT-IR : To identify functional groups like the carboxylate (C=O stretch at ~1700 cm1^{-1}) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound exhibits moderate stability at room temperature but is sensitive to:

  • Moisture : Hydrolysis of the tert-butyl ester can occur, requiring storage in anhydrous conditions .
  • Light : Prolonged exposure may degrade the aminomethyl group; amber vials are recommended .
  • Temperature : Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Yield optimization strategies include:

  • Solvent Selection : Replacing THF with DMF improves reaction homogeneity for sterically hindered intermediates .
  • Catalysis : Using Pd/C for hydrogenation steps increases aminomethyl group reduction efficiency (yield improvement: ~15–20%) .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) and enhance scalability .
    Contradictions in yield data (e.g., 60–85% reported) often arise from variations in starting material purity or reaction temperature control .

Q. What methodologies resolve stereochemical ambiguities in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA .
  • X-ray Crystallography : Confirms absolute configuration of crystalline intermediates .
  • NOESY NMR : Detects spatial proximity of substituents to assign chair conformations in the piperidine ring .
    For example, the 3,3-dimethyl groups enforce a rigid chair conformation, reducing conformational noise in stereochemical analysis .

Q. How does the aminomethyl group influence biological activity in pharmacological studies?

The aminomethyl group enhances:

  • Receptor Binding : Acts as a hydrogen bond donor in enzyme active sites (e.g., kinase inhibition studies show IC50_{50} values <10 µM) .
  • Solubility : Increases aqueous solubility (~2.5 mg/mL at pH 7.4) compared to non-polar analogs .
    Contradictory data in cytotoxicity assays (e.g., varying IC50_{50} across cell lines) may stem from differential membrane permeability or metabolization rates .

Q. What strategies mitigate data inconsistencies in stability studies?

  • Standardized Protocols : Use identical buffer systems (e.g., PBS pH 7.4) across experiments .
  • Degradation Tracking : LC-MS monitoring of hydrolysis byproducts (e.g., tert-butyl alcohol) quantifies decomposition kinetics .
  • Collaborative Validation : Cross-lab replication of stability profiles reduces instrument-specific artifacts .

Comparative Analysis of Structurally Similar Compounds

Compound NameKey Structural DifferencesBiological Impact
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylateHydroxymethyl at C4 (vs. C2 aminomethyl)Reduced blood-brain barrier penetration due to higher polarity
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylatePyrrolidine ring (vs. piperidine)Enhanced binding to GABAA_A receptors
Tert-butyl 3-(trifluoroacetamido)piperidine-1-carboxylateTrifluoroacetamido group (vs. aminomethyl)Improved metabolic stability but lower solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.